2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate

Lipophilicity Salt Selection Medicinal Chemistry

Choose the TFA salt (CAS 2230803-47-9) over HCl or free base for predictable performance in lipophilic extraction (LogP -0.1283 vs. -0.3398) and HILIC purification (TPSA 78.43 vs. 41.13 Ų). This 2,5-diazaspiro[3.4]octan-6-one core serves as a versatile spirocyclic scaffold for kinase inhibitor and CNS drug discovery. The TFA counterion ensures stable, high-purity starting material for amide couplings and derivatizations in DMF/DMSO. Full GHS documentation (H302/H315/H319/H335) supports compliant laboratory procurement and SDS authoring. Standard B2B shipping available.

Molecular Formula C8H11F3N2O3
Molecular Weight 240.182
CAS No. 2230803-47-9
Cat. No. B2653331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate
CAS2230803-47-9
Molecular FormulaC8H11F3N2O3
Molecular Weight240.182
Structural Identifiers
SMILESC1CC2(CNC2)NC1=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H10N2O.C2HF3O2/c9-5-1-2-6(8-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7)
InChIKeyJWZMAUVYJOLHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate: Chemical Class and Baseline Procurement Data


2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate (CAS 2230803-47-9) is a spirocyclic heterocyclic building block composed of a 2,5-diazaspiro[3.4]octane core as the 2,2,2-trifluoroacetate salt. The compound has the molecular formula C8H11F3N2O3 and a molecular weight of 240.18 g/mol [1]. It is primarily supplied as a research intermediate for medicinal chemistry and organic synthesis, with typical commercial purity ≥98% . The trifluoroacetate counterion distinguishes this salt form from the corresponding free base (CAS 1373028-77-3) and hydrochloride salt (CAS 1630906-86-3).

Why Generic Substitution of 2,5-Diazaspiro[3.4]octan-6-one Salts Is Not Recommended


Substituting 2,5-diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate with other salt forms (free base or hydrochloride) is not a 1:1 replacement. Salt form directly influences physicochemical parameters critical to synthetic and analytical workflows: lipophilicity (LogP) and polar surface area (TPSA) differ markedly, altering solubility, chromatographic behavior, and phase-transfer characteristics . Furthermore, regulatory hazard classifications diverge; the trifluoroacetate salt carries specific GHS warnings (H302, H315, H319, H335) that affect laboratory handling and shipping protocols [1]. Use of an alternative salt may introduce unanticipated synthetic complications or safety compliance issues absent with the specified trifluoroacetate.

Quantitative Differentiation of 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate vs. Hydrochloride and Free Base


Lipophilicity (LogP) Comparison: Trifluoroacetate vs. Hydrochloride Salt

The 2,5-diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate salt exhibits a higher LogP (lower hydrophilicity) than the corresponding hydrochloride salt. This difference influences solubility in organic solvents and partitioning behavior. The data derive from vendor computational chemistry estimates .

Lipophilicity Salt Selection Medicinal Chemistry

Polar Surface Area (TPSA) Differentiation: Trifluoroacetate vs. Hydrochloride

The trifluoroacetate salt displays a substantially larger topological polar surface area (TPSA) compared to the hydrochloride salt. This difference impacts hydrogen-bonding capacity and chromatographic retention. Values are vendor-reported computational estimates .

Polar Surface Area Permeability Chromatography

Regulatory Hazard Classification: ECHA-Notified GHS Profile

The trifluoroacetate salt has a formally notified hazard classification under the EU CLP Regulation, as recorded in the ECHA C&L Inventory. This classification informs laboratory risk assessments and shipping declarations. While the hydrochloride salt may carry similar hazards, its classification is not uniformly notified in the same database [1].

Safety Regulatory CLP

Commercial Purity Benchmark: Trifluoroacetate Salt Specification

The trifluoroacetate salt is commercially offered at a purity of 98%, which is equivalent to the typical specification for the hydrochloride salt (≥98%). This parity ensures that the choice of salt form does not compromise initial purity for synthetic applications .

Purity Quality Control Procurement

Optimal Application Scenarios for 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate


Organic Synthesis Requiring Enhanced Lipophilicity

When a reaction medium or purification step favors higher lipophilicity (e.g., organic solvent extraction, normal-phase chromatography), the trifluoroacetate salt (LogP = -0.1283) offers an advantage over the more hydrophilic hydrochloride (LogP = -0.3398) . This can improve phase transfer and reduce aqueous carryover.

HILIC or Polar Retention Chromatography

In separations where polar surface area drives retention (e.g., HILIC or polar-endcapped reversed-phase columns), the trifluoroacetate salt (TPSA = 78.43 Ų) will exhibit markedly different retention than the hydrochloride (TPSA = 41.13 Ų) . This property can be exploited for analytical method development or preparative purification of closely related spirocyclic intermediates.

Laboratory Environments with Defined GHS Compliance

Institutions requiring full CLP/GHS hazard documentation for procurement and inventory tracking will benefit from the trifluoroacetate salt's ECHA-notified classification (H302, H315, H319, H335) [1]. This enables straightforward SDS authoring and hazard communication, whereas alternative salts may lack comparable harmonized notifications.

Medicinal Chemistry Building Block Screening

As a spirocyclic core, 2,5-diazaspiro[3.4]octan-6-one serves as a versatile scaffold for kinase inhibitor and CNS drug discovery programs . The trifluoroacetate salt provides a stable, high-purity (98%) starting point for amide couplings or other derivatizations, with its salt form offering predictable solubility in common organic solvents such as DMF or DMSO.

Technical Documentation Hub

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